molecular formula C12H14O2 B14073728 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane CAS No. 102194-47-8

2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane

Cat. No.: B14073728
CAS No.: 102194-47-8
M. Wt: 190.24 g/mol
InChI Key: JFWFAUHHNYTWOO-UHFFFAOYSA-N
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Description

2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane is an epoxide (oxirane) derivative featuring a methoxy-methyl substituent attached to a 2-ethenylphenyl group. Epoxides like this are widely used as monomers in polymer synthesis, crosslinking agents, or intermediates in organic reactions due to the strained three-membered oxirane ring’s reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102194-47-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(2-ethenylphenyl)methoxymethyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-10-5-3-4-6-11(10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2

InChI Key

JFWFAUHHNYTWOO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1COCC2CO2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The most direct route to 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves glycidylation, where 2-ethenylphenol reacts with epichlorohydrin under basic conditions. This method mirrors the synthesis of structurally related glycidyl ethers. The reaction proceeds in two stages:

  • Nucleophilic Attack : Deprotonation of 2-ethenylphenol by a base (e.g., NaOH) generates a phenoxide ion, which attacks the less substituted carbon of epichlorohydrin, forming an intermediate chlorohydrin.
  • Epoxide Ring Closure : Elimination of HCl under basic conditions yields the oxirane ring, completing the glycidyl ether structure.

Reaction Conditions :

  • Molar Ratio : A 1:2–1:3 ratio of 2-ethenylphenol to epichlorohydrin ensures excess epichlorohydrin drives the reaction to completion.
  • Solvent System : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while aqueous-organic biphasic systems (e.g., toluene/water) facilitate phase separation during workup.
  • Temperature : 60–80°C optimizes reaction kinetics without promoting epoxide ring-opening side reactions.

Yield and Byproduct Analysis

Reported yields for analogous glycidyl ether syntheses range from 65% to 85%. Key byproducts include:

  • Dimeric Ethers : Resulting from over-alkylation of the phenoxide.
  • Chlorohydrin Residuals : Incomplete ring closure due to insufficient base or reaction time.

Mitigation Strategies :

  • Gradual addition of epichlorohydrin to the reaction mixture minimizes dimer formation.
  • Post-reaction neutralization with dilute HCl followed by solvent extraction removes unreacted starting materials.

Electrochemical Epoxidation of Alkenyl Precursors

Indirect Electrooxidation with Halide Mediators

Electrochemical methods offer an alternative pathway for epoxide synthesis, particularly when traditional reagents pose safety or selectivity challenges. In this approach, a preformed alkenyl ether precursor undergoes electroepoxidation in the presence of sodium bromide (NaBr) as a redox mediator.

Procedure :

  • Substrate Preparation : 2-[(2-Ethenylphenyl)methoxy]methyl-1-propene is synthesized via Wittig or Heck coupling of 2-ethenylphenol with allyl bromide.
  • Electrolysis Setup : A divided cell with platinum electrodes, using acetonitrile-water (4:1) as the solvent and 30 mM NaBr as the mediator.
  • Constant-Current Conditions : Applied current density of 33–66 mA cm⁻² induces bromide oxidation to bromine, which epoxidizes the alkene via electrophilic addition.

Performance Metrics :

  • Conversion : >90% substrate conversion achieved within 5–8 hours.
  • Epoxide Yield : 30–50%, with competing bromohydrin and dibromide byproducts (20–30% combined).

Limitations and Scope

While electrochemical methods avoid stoichiometric oxidants, their applicability to this compound is constrained by:

  • Steric Hindrance : The bulky 2-ethenylphenyl group impedes alkene accessibility, reducing epoxidation efficiency.
  • Mediator Selectivity : Bromide-mediated systems favor less substituted alkenes, necessitating higher overpotentials for hindered substrates.

Catalytic Epoxidation with Peroxy Acids

mCPBA-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) is a well-established epoxidizing agent for electron-rich alkenes. For this compound, this method requires a precursor with a terminal alkene adjacent to the methoxymethyl group.

Synthetic Sequence :

  • Alkene Installation : Introduce a vinyl group via Grignard addition to a ketone intermediate.
  • Epoxidation : Treat the alkene with mCPBA (1.2 equiv) in dichloromethane at 0°C to room temperature.

Challenges :

  • Regioselectivity : Competing epoxidation at internal alkenes may occur if the precursor contains multiple unsaturated sites.
  • Acid Sensitivity : The oxirane product is prone to ring-opening under acidic conditions, necessitating careful pH control during workup.

Optimization Strategies and Process Intensification

Response Surface Methodology (RSM)

Central Composite Rotatable Design (CCRD) models optimize critical parameters such as temperature, catalyst loading, and reactant ratios. For glycidylation reactions, RSM has identified:

  • Optimal Catalyst Loading : 0.18% (w/w) BF₃·Et₂O enhances ring closure without side reactions.
  • Temperature Thresholds : Reactions above 120°C risk thermal degradation of the oxirane ring.

Solvent-Free Epoxidation

Recent advances emphasize solvent-free conditions to improve atom economy. For example, ball milling 2-ethenylphenol derivatives with urea-hydrogen peroxide (UHP) and a tungstate catalyst achieves 70–80% epoxide yields within 2 hours.

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Slow evaporation from cyclohexane/ethyl acetate (9:1) yields high-purity crystals, as demonstrated for analogous glycidyl ethers.
  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (7:3) resolves epoxide products from brominated byproducts.

Spectroscopic Confirmation

  • ¹H NMR : Oxirane protons resonate at δ 2.6–3.1 ppm as multiplet signals, while the ethenyl group shows characteristic doublets at δ 5.2–5.4 ppm.
  • FTIR : Strong absorption at 825–840 cm⁻¹ confirms the epoxide ring, and C-O-C stretches appear at 1100–1250 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. The reactions are typically carried out under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring. The reactions are usually performed in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions to form substituted products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study the effects of epoxides on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Observations :

  • The bis-epoxide in exhibits higher molecular weight (390.42 g/mol) and melting point (438 K) due to extended aromaticity and crystallinity.
  • Substituent position (e.g., 2- vs. 4-ethenylphenyl) influences electronic properties and steric effects, impacting reactivity and applications.

Reactivity:

  • Ring-opening reactions: The oxirane ring undergoes nucleophilic attack by alcohols, acids, or amines. For example, oxirane cleavage with oleic acid produced estolides (C36 and C54 derivatives) , while reactions with ethanol yielded ether-alcohols .
  • Polymerization: Epoxides like 2-((phenoxymethyl)oxirane) (PGE) are used in cationic photopolymerization with photoacid generators .

Commercial and Industrial Relevance

  • Commercial availability : Compounds like 2-{[(3,4-dimethoxyphenyl)methoxy]methyl}oxirane are sold as building blocks for ~€390/250 mg .
  • Scalability : Pilot-scale epoxidation (e.g., 5 kg batches in ) highlights industrial feasibility.

Biological Activity

The compound 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane , also known as a glycidyl ether, has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an oxirane ring, which is known for its reactivity and ability to participate in various chemical reactions. Its molecular formula is C13H16O3C_{13}H_{16}O_3, with a molecular weight of approximately 220.26 g/mol. The compound exhibits a unique combination of functional groups that contribute to its biological activity.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC13H16O3C_{13}H_{16}O_3
Molecular Weight220.26 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with oxirane groups often exhibit significant antimicrobial properties. In a study analyzing various bioactive compounds, it was found that the presence of the oxirane structure contributed to notable antibacterial effects against pathogens such as Bacillus cereus and Staphylococcus aureus .

Table 2: Antimicrobial Activity Data

PathogenInhibition Zone (mm)MIC (mg/mL)MBC (mg/mL)
Bacillus cereus290.6252.5
Streptococcus pyogenes280.6252.5
Enterococcus faecalis271.255.0
Proteus vulgaris261.255.0
MRSA251.255.0

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit the proliferation of cancer cells. A study on bioactive compounds produced from microbial sources highlighted the dual role of small molecular weight compounds, including those similar to the target compound, in exhibiting both antimicrobial and anticancer activities .

Case Study: Anticancer Activity

In a specific case study, the intracellular extract from Glutamicibacter mysorens demonstrated significant anticancer activity on prostate cancer cell lines, suggesting that derivatives of compounds like this compound may have therapeutic potential .

Other Pharmacological Effects

Beyond antimicrobial and anticancer properties, compounds with similar structures have been reported to possess various pharmacological effects including anti-inflammatory, antioxidant, and analgesic activities . These effects are attributed to their ability to modulate biochemical pathways involved in inflammation and oxidative stress.

Q & A

Basic Question: What are the established synthetic routes for 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane, and how are reaction conditions optimized?

Advanced Question: How can researchers systematically vary catalytic systems and reaction parameters to maximize epoxide yield while minimizing side reactions?

Methodological Answer:

  • Synthetic Routes: The compound can be synthesized via epoxidation of allyl ether precursors using catalytic systems like Ru(VI) bis-imido porphyrin/TBACl, as demonstrated in analogous epoxide syntheses . Key steps include monitoring epoxide consumption via TLC (e.g., n-hexane/AcOEt = 8:2) and iterative reagent addition to achieve >99% yield .
  • Optimization Strategies:
    • Catalyst Screening: Test transition metal catalysts (e.g., Ru, Ti) for epoxidation efficiency.
    • Solvent Effects: Compare polar aprotic solvents (e.g., THF, DMF) to control reaction kinetics.
    • Temperature Gradients: Perform reactions at 40–80°C to balance reactivity and thermal decomposition risks.
    • In Situ Monitoring: Use 1^1H NMR or GC-MS to track intermediates and byproducts .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this epoxide?

Advanced Question: How can researchers resolve conflicting NMR data caused by stereochemical or substituent effects in structurally similar epoxides?

Methodological Answer:

  • Core Techniques:
    • 1^1H/13^13C NMR: Assign peaks using coupling constants (e.g., epoxy ring protons at δ 3.1–4.5 ppm) and DEPT-135 for carbon hybridization .
    • IR Spectroscopy: Confirm epoxy C-O-C stretching (1250–950 cm1^{-1}) and aryl-methoxy vibrations .
  • Advanced Resolution:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., 2-ethenylphenyl substituents) .
    • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts to validate assignments .

Basic Question: What are the emerging applications of this compound in materials science?

Advanced Question: What methodologies evaluate its potential as a functional monomer in OLEDs or nanomaterial synthesis?

Methodological Answer:

  • Applications: The compound’s epoxide and ethenyl groups enable crosslinking in polymers or surface functionalization in nanomaterials .
  • Evaluation Methods:
    • Electrochemical Analysis: Measure HOMO/LUMO levels via cyclic voltammetry to assess charge transport suitability for OLEDs .
    • Thermogravimetric Analysis (TGA): Determine thermal stability (>200°C) for high-temperature processing .
    • Morphological Studies: Use SEM/AFM to analyze nanomaterial surface topology after epoxide incorporation .

Basic Question: How can researchers assess the purity and stability of this epoxide under storage conditions?

Advanced Question: Design a stability study to quantify degradation pathways (e.g., hydrolysis, polymerization) under varying humidity and temperature.

Methodological Answer:

  • Purity Assessment:
    • HPLC with UV Detection: Use a C18 column (MeCN/H2_2O gradient) to quantify impurities (<2%) .
  • Stability Protocol:
    • Accelerated Aging: Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C/dry for 1–6 months.
    • Kinetic Analysis: Apply Arrhenius modeling to predict shelf life based on epoxy ring-opening rates .
    • Byproduct Identification: Use LC-MS to detect hydrolysis products (e.g., diols) or oligomers .

Basic Question: What are the documented hazards and safety protocols for handling this compound?

Advanced Question: How can lab-scale synthesis mitigate risks associated with epoxide reactivity (e.g., sensitization, exothermic reactions)?

Methodological Answer:

  • Hazard Profile: Classified as a skin/eye irritant (H315/H319) and respiratory tract irritant (H335) .
  • Risk Mitigation:
    • Engineering Controls: Use fume hoods and closed-system reactors to limit vapor exposure .
    • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and flame-resistant lab coats.
    • Reaction Quenching: Add aliquots to ice-cold methanol to terminate unreacted epoxide .

Basic Question: How does the steric and electronic nature of the 2-ethenylphenyl group influence reactivity?

Advanced Question: Design a mechanistic study to probe the role of substituents in regioselective ring-opening reactions.

Methodological Answer:

  • Substituent Effects: The ethenyl group increases steric hindrance near the epoxy ring, favoring nucleophilic attacks at the less hindered carbon .
  • Mechanistic Probes:
    • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D in deuterated solvents to identify rate-determining steps.
    • Computational Studies: Perform DFT calculations to map transition states for nucleophilic additions (e.g., with amines or thiols) .

Basic Question: What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Question: How can researchers optimize solvent recovery and catalyst recycling in multi-step syntheses?

Methodological Answer:

  • Scale-Up Challenges:
    • Exotherm Management: Use jacketed reactors with controlled cooling to prevent runaway reactions.
    • Catalyst Recycling: Implement membrane filtration or centrifugation to recover Ru/TBACl catalysts .
  • Solvent Recovery: Distill and reuse high-boiling solvents (e.g., DMF) via rotary evaporation under reduced pressure .

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